N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine

Description

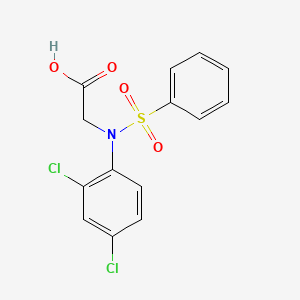

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-6-7-13(12(16)8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXRNQYDJBANCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,4-dichloroaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions may include:

- Solvent: Common solvents include dichloromethane or acetonitrile.

- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Inhibition of Aldose Reductase

One of the notable applications of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine derivatives is their role as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Research indicates that various derivatives exhibit enhanced inhibitory activity compared to their glycine counterparts. Specifically, the introduction of a phenyl group significantly increases the binding affinity for aldose reductase, suggesting a structure-activity relationship that favors this modification .

| Compound | Inhibitory Activity (Rat Lens Assay) |

|---|---|

| N-(phenylsulfonyl)glycine | Baseline Activity |

| This compound | Enhanced Activity |

Treatment of Autoimmune Diseases

Recent studies have explored the use of this compound derivatives in treating autoimmune diseases. For instance, a derivative demonstrated significant efficacy in mouse models for psoriasis and rheumatoid arthritis. The compound acted as an inverse agonist for retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in the regulation of Th17 cells involved in autoimmune responses .

Bioavailability and Efficacy

Studies have shown that certain derivatives of this compound exhibit improved bioavailability compared to other compounds in clinical use. For example, one derivative demonstrated a bioavailability rate of 48.1% in mice, significantly higher than previously established standards .

Case Study: Aldose Reductase Inhibition

In a controlled study involving diabetic rats, administration of this compound resulted in a marked reduction in lens sorbitol levels compared to untreated controls. This reduction correlates with decreased cataract formation rates among the treated group.

Case Study: Autoimmune Disease Treatment

A separate study evaluated the impact of this compound on psoriasis lesions in murine models. The results indicated a significant reduction in lesion size and inflammation markers after treatment with the compound over four weeks, showcasing its potential as an effective therapeutic agent .

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to a biological effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes structural analogs, their substituents, molecular weights, and observed properties:

Functional Group Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, NO₂): The 2,4-dichlorophenyl and 3-nitrophenyl analogs exhibit increased electrophilicity at the sulfonamide nitrogen, enhancing interactions with biological targets such as enzymes . For instance, the 2,4-dichloro derivative has shown promise in anticonvulsant studies, likely due to its ability to modulate ion channels or GABAergic pathways .

- Solubility and Lipophilicity: Substitutions like 4-methylphenylsulfonyl (in the 2,3-dichloro analog) increase lipophilicity, favoring blood-brain barrier penetration, while 3,4-dimethoxyphenylsulfonyl groups enhance aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest various mechanisms of action that can influence biological pathways, making it a subject of interest for researchers investigating therapeutic applications.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 318259-92-6

- Molecular Formula: C13H12Cl2N2O3S

- Molecular Weight: 335.22 g/mol

The compound features a dichlorophenyl group and a phenylsulfonyl moiety attached to a glycine backbone, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that this compound may act as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate conversion and reducing the accumulation of harmful metabolites.

Antidiabetic Effects

Studies have shown that derivatives of N-(phenylsulfonyl)glycines exhibit significant inhibitory activity against aldose reductase. In rat lens assays, this compound demonstrated enhanced affinity for aldose reductase compared to other similar compounds, suggesting its potential utility in managing diabetic complications .

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. It has been observed that certain analogs can induce apoptosis in cancer cell lines by modulating oxidative stress pathways. The compound's interaction with cellular signaling pathways may lead to decreased proliferation and increased cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, potentially through mechanisms involving oxidative stress induction and disruption of cellular functions .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine, and what key intermediates are involved?

The compound is typically synthesized via sulfonylation and amidation steps. A common approach involves reacting 2,4-dichloroaniline with phenylsulfonyl chloride to form the sulfonamide intermediate, followed by coupling with glycine derivatives. Electron-withdrawing substituents (e.g., dichlorophenyl groups) enhance electrophilic reactivity, facilitating nucleophilic substitution or condensation reactions . Optimization of reaction solvents (e.g., DMF or THF) and catalysts (e.g., DCC or EDC) is critical for improving yields.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl and phenylsulfonyl groups) and glycine’s methylene protons (δ 3.5–4.2 ppm).

- IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS should show molecular ion peaks matching the calculated mass (C₁₄H₁₀Cl₂N₂O₄S, ~397.0 g/mol). Cross-validate with reference spectra from structurally analogous compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation or skin contact; rinse immediately with water if exposed.

- Store in a cool, dry place, segregated from oxidizing agents. Refer to safety data sheets (SDS) for glycine derivatives and dichlorophenyl-containing compounds for disposal guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond angles, dihedral angles, and intermolecular interactions. For example, the dichlorophenyl group’s orientation relative to the sulfonyl moiety influences packing efficiency and hydrogen-bonding networks. High-resolution data (>1.0 Å) are essential for modeling disorder or torsional flexibility .

Q. What strategies address low yields in the final amidation step during synthesis?

- Activating Agents : Use carbodiimides (DCC/DMAP) or uronium salts (HATU) to enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of glycine intermediates.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis). Monitor progress via TLC or LC-MS .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Compare ED₅₀ values with standard drugs (e.g., phenytoin).

- Mechanistic Studies : Assess interactions with ion channels (e.g., voltage-gated sodium channels) via patch-clamp electrophysiology, referencing IUPHAR nomenclature for target validation .

Q. How should researchers resolve contradictions in spectral data between synthetic batches?

- Purity Analysis : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities (e.g., unreacted glycine or sulfonyl chloride).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex NMR spectra.

- Batch Comparison : Statistically analyze melting points, IR, and MS data across multiple batches to identify systematic errors .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.